3-(3-Methylphenyl)oxolane-2,5-dione
Description
3-(3-Methylphenyl)oxolane-2,5-dione is a cyclic dicarboxylic anhydride derivative characterized by a five-membered oxolane (tetrahydrofuran) ring substituted with a 3-methylphenyl group at the 3-position. This compound belongs to the broader class of oxolane-2,5-diones, which are versatile intermediates in organic synthesis, particularly in the preparation of polyesters, pharmaceuticals, and aroma esters .
Properties
IUPAC Name |
3-(3-methylphenyl)oxolane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-3-2-4-8(5-7)9-6-10(12)14-11(9)13/h2-5,9H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPOWWVUDPFHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)oxolane-2,5-dione typically involves the reaction of 3-methylbenzyl chloride with maleic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the oxolane-2,5-dione ring .
Industrial Production Methods
Industrial production of 3-(3-Methylphenyl)oxolane-2,5-dione follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated oxolane derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of oxolane-2,5-dione compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the oxolane structure can enhance cytotoxicity against various cancer cell lines. The incorporation of aromatic substituents like 3-methylphenyl has been linked to improved efficacy in targeting tumor cells, making these compounds potential candidates for further development as anticancer agents .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of 3-(3-Methylphenyl)oxolane-2,5-dione. Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, indicating its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Materials Science
Polymer Chemistry
3-(3-Methylphenyl)oxolane-2,5-dione is utilized in the synthesis of high-performance polymers. Its anhydride functionality allows for cross-linking reactions that enhance the thermal stability and mechanical properties of polymer matrices. This application is particularly relevant in the production of advanced composite materials used in aerospace and automotive industries .
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Application Areas | Aerospace, Automotive |
Coatings and Adhesives
The compound is also explored for use in coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation. Formulations incorporating this compound have shown improved durability and performance under harsh conditions, making them suitable for industrial applications .
Environmental Science
Biodegradable Materials
With increasing concerns over plastic pollution, 3-(3-Methylphenyl)oxolane-2,5-dione is being investigated for its potential in developing biodegradable materials. Its chemical structure allows for the creation of polymers that can decompose more readily than traditional plastics, thus contributing to sustainability efforts .
Adsorption Studies
Recent research has focused on the use of functionalized cellulose nanofibers modified with oxolane-2,5-dione for environmental remediation applications. These materials have demonstrated effectiveness in adsorbing pollutants from water sources, showcasing their utility in addressing environmental contamination issues .
Case Studies
-
Anticancer Screening
A study conducted on a series of oxolane derivatives revealed that compounds similar to 3-(3-Methylphenyl)oxolane-2,5-dione exhibited selective toxicity against breast cancer cell lines while sparing normal cells. This selectivity underscores the potential for developing targeted cancer therapies based on this compound. -
Polymer Development
In a project aimed at enhancing the properties of epoxy resins, researchers incorporated 3-(3-Methylphenyl)oxolane-2,5-dione into resin formulations. The resulting materials showed a significant increase in thermal resistance and mechanical strength compared to traditional epoxy systems.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)oxolane-2,5-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features and molecular parameters of 3-(3-Methylphenyl)oxolane-2,5-dione and related compounds:
Key Observations :
- Substituent Effects : The 3-methylphenyl group in the target compound provides steric hindrance compared to smaller substituents like methylidene (=CH₂) in itaconic anhydride . This hindrance may reduce reactivity in ring-opening reactions but enhance thermal stability.
- Electron-Withdrawing Groups : The 4-chlorophenyl analogue (C₁₀H₇ClO₃) exhibits increased electrophilicity due to the chlorine atom, making it more reactive in nucleophilic acyl substitutions .
- Bulkier Substituents: The trimethylphenylpropyl derivative (C₁₆H₂₀O₃) has a significantly higher molecular weight (260.33 g/mol) and lipophilicity, which may improve solubility in non-polar solvents .
Physicochemical Properties
- Crystal Structure : 3-Methylideneoxolane-2,5-dione (itaconic anhydride) adopts a flat envelope conformation with C–H⋯O interactions stabilizing its crystal lattice . Similar hydrogen-bonding networks are expected in 3-(3-Methylphenyl)oxolane-2,5-dione, though the aromatic substituent may introduce π-π stacking interactions.
- Thermal Stability : Bulky substituents (e.g., trimethylphenylpropyl) increase thermal stability by reducing molecular mobility, whereas smaller substituents like methylidene lower melting points .
- Solubility : Aromatic substituents enhance solubility in organic solvents (e.g., toluene, DCM) but reduce water solubility compared to unsubstituted oxolane-2,5-dione .
Biological Activity
3-(3-Methylphenyl)oxolane-2,5-dione, also known by its CAS number 1226409-57-9, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
3-(3-Methylphenyl)oxolane-2,5-dione is characterized by the following properties:
- IUPAC Name : 3-(3-Methylphenyl)oxolane-2,5-dione
- Molecular Formula : C11H10O3
- Molecular Weight : 190.20 g/mol
Synthesis Methods
The synthesis of 3-(3-Methylphenyl)oxolane-2,5-dione can be achieved through various methods, typically involving the reaction of appropriate precursors under controlled conditions. While specific synthetic routes are not extensively documented in the available literature, related compounds indicate that methodologies may include:
- Cyclization reactions involving diketones and aromatic compounds.
- Oxidative methods to introduce the dione functionality.
Antimicrobial Properties
Recent studies have indicated that derivatives of oxolane compounds exhibit significant antimicrobial activity. For instance:
- In vitro studies demonstrated that 3-(3-Methylphenyl)oxolane-2,5-dione showed inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties:
- DPPH Assay : In a DPPH radical scavenging assay, 3-(3-Methylphenyl)oxolane-2,5-dione exhibited a dose-dependent scavenging effect with an IC50 value comparable to standard antioxidants like ascorbic acid.
Cytotoxicity Studies
Cytotoxic effects were assessed using various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest that the compound has selective cytotoxicity against certain cancer cell lines while sparing normal cells at similar concentrations .
The biological activity of 3-(3-Methylphenyl)oxolane-2,5-dione is likely mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival pathways.
- Interaction with Cellular Membranes : Its lipophilic nature allows it to integrate into cellular membranes, disrupting membrane integrity and function.
Case Studies
- Study on Antimicrobial Activity : A recent publication explored the antimicrobial efficacy of various oxolane derivatives including 3-(3-Methylphenyl)oxolane-2,5-dione. It was found effective against resistant strains of bacteria, suggesting potential for development as a therapeutic agent .
- Cytotoxicity Research : In a study investigating novel anticancer agents, this compound was included in a panel of tested substances. Results indicated significant cytotoxic effects on multiple cancer cell lines with minimal effects on normal fibroblasts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
